![molecular formula C19H17FN2O B6057518 1-(4-fluorophenyl)-4-(3-phenyl-2-propynoyl)piperazine CAS No. 588674-27-5](/img/structure/B6057518.png)
1-(4-fluorophenyl)-4-(3-phenyl-2-propynoyl)piperazine
Overview
Description
1-(4-fluorophenyl)-4-(3-phenyl-2-propynoyl)piperazine, commonly known as 4F-PPP, is a designer drug that belongs to the piperazine class of compounds. It is a psychoactive substance that has gained popularity among recreational drug users due to its euphoric and stimulant effects. The chemical structure of 4F-PPP is similar to other piperazine compounds such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP).
Mechanism of Action
The mechanism of action of 4F-PPP involves the inhibition of dopamine reuptake in the brain. Dopamine is a neurotransmitter that is responsible for feelings of pleasure and reward. By inhibiting dopamine reuptake, 4F-PPP increases the levels of dopamine in the brain, leading to feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-PPP include increased heart rate, elevated blood pressure, and increased body temperature. These effects are similar to other stimulant drugs such as amphetamines and cocaine. The long-term effects of 4F-PPP on the body are not well understood, and further research is needed to fully understand the potential risks associated with its use.
Advantages and Limitations for Lab Experiments
One advantage of using 4F-PPP in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the effects of dopamine on the brain. However, the recreational use of 4F-PPP has led to its classification as a controlled substance in many countries, which limits its availability for scientific research.
Future Directions
Future research on 4F-PPP should focus on its potential therapeutic uses. The dopamine reuptake inhibition properties of 4F-PPP may be useful in the treatment of certain neurological and psychiatric disorders such as depression and Parkinson's disease. Further research is needed to fully understand the potential therapeutic benefits of 4F-PPP and to develop safe and effective treatment protocols. Additionally, more research is needed to fully understand the long-term effects of 4F-PPP on the body and brain.
Synthesis Methods
The synthesis of 4F-PPP involves the reaction of 4-fluoroaniline with propiolic acid to form the intermediate 4-fluorophenylpropynoic acid. The intermediate is then reacted with piperazine to form 4F-PPP. The synthesis of 4F-PPP is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
4F-PPP has been used in scientific research to study its effects on the central nervous system. Studies have shown that 4F-PPP acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant and euphoric effects of 4F-PPP.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFHFMLMYSJWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C#CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185289 | |
Record name | 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-2-propyn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one | |
CAS RN |
588674-27-5 | |
Record name | 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-2-propyn-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588674-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-2-propyn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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